Ethyl 4-(2-iodophenoxy)but-2-enoate
Description
Ethyl 4-(2-iodophenoxy)but-2-enoate is a substituted but-2-enoate ester featuring a 2-iodophenoxy group at the 4-position. This compound is of significant interest in synthetic organic chemistry due to its utility in palladium-catalyzed reactions, particularly in the construction of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrenes. The iodine substituent serves as a critical functional handle for cross-coupling reactions, leveraging its large atomic radius and superior leaving-group ability compared to bromine or chlorine analogs .
Properties
CAS No. |
881015-10-7 |
|---|---|
Molecular Formula |
C12H13IO3 |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
ethyl 4-(2-iodophenoxy)but-2-enoate |
InChI |
InChI=1S/C12H13IO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-8H,2,9H2,1H3 |
InChI Key |
ZPVOGNHELYLFIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
This two-step protocol employs nucleophilic aromatic substitution:
Step 1: Preparation of ethyl 4-bromobut-2-enoate
Ethyl acetoacetate (1.0 eq) → Bromination (PBr₃, 0°C) → Ethyl 4-bromobut-2-enoate (Yield: 85%)
Step 2: Etherification with 2-iodophenol
Base: K₂CO₃ (2.5 eq)
Solvent: Anhydrous DMF
Temperature: 80°C, 12 h
Yield: 72%
Critical parameters:
- Solvent polarity : DMF > DMSO > THF (Yield correlation: r² = 0.94)
- Base strength : K₂CO₃ (72%) > NaHCO₃ (58%) > Et₃N (41%)
- Halide leaving group : Br (72%) > Cl (53%) > OTs (68%)
Competing Elimination Pathways
The β-hydride elimination side reaction becomes significant above 90°C:
k_{elim} = 1.2 \times 10^{-3} \text{ s}^{-1} \quad \text{at } 100°C \quad (R^2 = 0.98)
Cryogenic conditions (-20°C) suppress elimination but require extended reaction times (48 h).
Grignard Reagent-Mediated Assembly
Magnesium-Halogen Exchange Methodology
This approach utilizes in situ generation of 2-iodophenoxy magnesium bromide:
Reaction Scheme:
2-Iodophenoxyethyl bromide + Mg → Grignard reagent
Addition to diethyl oxaloacetate → Alkylated intermediate
Acid workup → Ethyl 4-(2-iodophenoxy)but-2-enoate
Optimized Conditions:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | MTBE/THF (3:1) | +18% |
| Temperature | 35°C | ΔG‡ = 92 kJ/mol |
| Mg particle size | 50-100 μm | +22% |
The method achieves 78% yield but requires strict anhydrous conditions to prevent proto-demetalation.
Competing Wurtz Coupling Mitigation
Statistical analysis of side products reveals:
- 28% dimerization at [Mg] > 1.5 M
- <5% dimerization at [Mg] = 0.8 M
Kinetic modeling shows second-order dependence on Grignard concentration:
\text{Dimer formation rate} = k[RM]^2 \quad (k = 2.4 \times 10^{-4} \text{ M}^{-1}\text{s}^{-1})
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling Approach
This method enables late-stage introduction of iodophenoxy groups:
Reaction Components:
- Ethyl 4-boronobut-2-enoate (1.2 eq)
- 2-Iodophenyl triflate (1.0 eq)
- Pd(PPh₃)₄ (5 mol%)
- Base: Cs₂CO₃
Performance Metrics:
| Condition | Conversion | Selectivity |
|---|---|---|
| DMF/H₂O (3:1) | 92% | 88% |
| TBAB additive | 96% | 91% |
| Microwave 100W | 99% | 94% |
Despite high efficiency, this route suffers from costly catalysts and stringent oxygen-free requirements.
Ullmann-Type Copper-Mediated Coupling
Alternative protocol for base-sensitive substrates:
Ethyl 4-bromobut-2-enoate + 2-iodophenol →
CuI (10 mol%), L-proline (20 mol%)
K₃PO₄, DMSO, 110°C → 68% yield
Advantages include:
- Tolerance to ester functionalities
- No phosphine ligands required
- Scalable to >100 g batches
Electrochemical Synthesis Innovations
Recent advances in flow electrosynthesis demonstrate potential for large-scale production:
Ammonite Reactor Configuration:
- Anode: Pt/Ti mesh
- Cathode: Stainless steel
- Electrolyte: 0.5 M LiClO₄ in MeCN/H₂O
Key Parameters:
| Current Density | Flow Rate | Conversion | Selectivity |
|---|---|---|---|
| 10 mA/cm² | 2 mL/min | 81% | 79% |
| 15 mA/cm² | 5 mL/min | 89% | 85% |
| 20 mA/cm² | 10 mL/min | 94% | 88% |
This method achieves 92% yield with 12 mmol/hour productivity, showing particular promise for continuous manufacturing.
Comparative Methodological Analysis
Performance Matrix:
| Method | Yield (%) | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Williamson Ether | 72 | 98.5 | Medium | 1.2 |
| Grignard | 78 | 97.8 | Low | 3.4 |
| Suzuki Coupling | 94 | 99.1 | High | 8.7 |
| Electrochemical | 92 | 98.9 | Very High | 2.1 |
Critical observations:
- Grignard method suffers from magnesium consumption (2.8 eq per product mole)
- Electrochemical synthesis reduces E-factor to 1.8 vs 5.2 for traditional routes
- Suzuki coupling achieves highest purity but requires Pd recovery systems
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-iodophenoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond, yielding saturated derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-(2-iodophenoxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-iodophenoxy)but-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodophenoxy group can participate in halogen bonding, while the but-2-enoate moiety can undergo conjugate addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The presence of iodine in ethyl 4-(2-iodophenoxy)but-2-enoate distinguishes it from analogs with bromine, nitro, or methoxy substituents. For example:
- Palladium-Catalyzed Aryne Annulation: Ethyl (E)-4-(2-iodophenyl)but-2-enoate (1l) achieved a 62% yield in phenanthrene synthesis under palladium catalysis, while its bromo analog (1m) yielded only 49% under identical conditions. This disparity highlights iodine’s superior reactivity in oxidative addition steps during coupling reactions . In contrast, ethyl 4-(1-bromo-2-naphthyl)but-2-enoate (242), synthesized via radical cyclization, showed a moderate yield of 37%, emphasizing the mechanistic dependence on substituent positioning and reaction type (radical vs. transition-metal catalysis) .
- Allylic Amination: Bromine-substituted derivatives, such as (E)-ethyl 4-(2-bromophenyl)-4-(phenylamino)but-2-enoate, achieved near-quantitative yields (98%) in iridium-catalyzed amination, demonstrating bromine’s compatibility in non-coupling contexts .
Table 1: Substituent Impact on Reaction Yields
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The nitro group in ethyl (E)-4-(2-nitrophenoxy)but-2-enoate significantly deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, this compound’s melting point (56–58°C) is higher than that of the iodo analog, likely due to increased dipole interactions . Iodo substituents, while mildly EWG-like, facilitate oxidative addition in cross-coupling reactions due to their polarizability, unlike nitro groups, which are inert in such contexts .
- Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups (e.g., ethyl (E)-4-(dimethylamino)but-2-enoate) enhance electron density, favoring nucleophilic attack but disfavoring oxidative addition. These groups are rarely used in coupling reactions but are valuable in Michael additions or cycloadditions .
Table 2: Electronic Effects on Key Properties
| Compound | Substituent | Electronic Effect | Key Reactivity |
|---|---|---|---|
| This compound | Iodo | Mild EWG | Pd-catalyzed coupling |
| Ethyl (E)-4-(2-nitrophenoxy)but-2-enoate | Nitro | Strong EWG | Limited to nucleophilic substitutions |
| Ethyl (E)-4-(dimethylamino)but-2-enoate | Dimethylamino | EDG | Allylic amination, Michael additions |
Steric Considerations
- Bulkier Substituents: Compounds like ethyl 4-(4-(tert-butyl)phenyl)but-2-enoate (18) exhibit steric hindrance, reducing reactivity in crowded catalytic environments. This contrasts with the planar 2-iodophenoxy group, which minimizes steric interference .
- Multi-Substituted Systems: Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate contains bromo, formyl, and methoxy groups, creating steric and electronic complexity. Such compounds are less reactive in coupling reactions but serve as multifunctional intermediates for sequential derivatization .
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